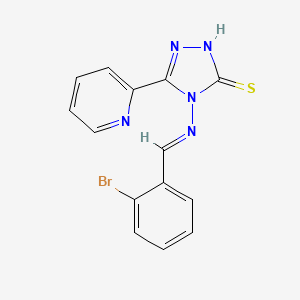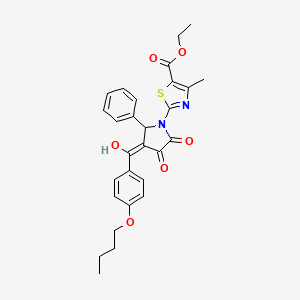
(1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) est un composé organique complexe qui présente un cycle pyrazole substitué par un groupe fluorophényle et un groupe pyridinyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de dérivés d'hydrazine appropriés avec des β-dicétones, suivie de l'introduction des groupes fluorophényle et pyridinyle par des réactions de substitution nucléophile. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, tels que le palladium ou le cuivre, et de solvants comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le cycle pyrazole peut être réduit dans des conditions spécifiques.
Substitution : Les groupes fluorophényle et pyridinyle peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Gaz hydrogène (H₂) avec un catalyseur au palladium.
Substitution : Des agents halogénants comme la N-bromosuccinimide (NBS) ou des nucléophiles comme le méthylate de sodium (NaOMe).
Principaux produits
Oxydation : Formation d'un dérivé cétonique.
Réduction : Formation d'un dérivé pyrazole réduit.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie
En chimie, le méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine
En médecine, le méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) est étudié pour ses effets thérapeutiques potentiels. Il peut présenter une activité contre certaines maladies, ce qui en fait un sujet d'intérêt en chimie médicinale.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques. Son incorporation dans des polymères ou d'autres matériaux peut améliorer leurs performances dans diverses applications.
Mécanisme d'action
Le mécanisme d'action du méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) implique son interaction avec des cibles moléculaires spécifiques. Les groupes fluorophényle et pyridinyle lui permettent de se lier à des enzymes ou des récepteurs, en modulant leur activité. Le cycle pyrazole peut participer à des liaisons hydrogène et à des interactions π-π, stabilisant davantage la liaison du composé à sa cible. Ces interactions peuvent conduire à l'inhibition ou à l'activation de voies spécifiques, ce qui se traduit par les effets observés du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow it to bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthanol (1-(2-chlorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)
- Méthanol (1-(2-bromophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)
- Méthanol (1-(2-méthylphényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)
Unicité
Le méthanol (1-(2-fluorophényl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) est unique en raison de la présence de l'atome de fluor dans le cycle phényle. Les atomes de fluor peuvent modifier considérablement les propriétés électroniques du composé, augmentant sa stabilité et sa réactivité. Cela le distingue de ses analogues chloro, bromo et méthyle, qui peuvent présenter des comportements chimiques et biologiques différents.
Propriétés
Formule moléculaire |
C15H12FN3O |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
[1-(2-fluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C15H12FN3O/c16-13-5-1-2-6-14(13)19-9-12(10-20)15(18-19)11-4-3-7-17-8-11/h1-9,20H,10H2 |
Clé InChI |
JXDZLUGACDBSIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12027321.png)
![2-((5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B12027328.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide](/img/structure/B12027339.png)

![5-(4-fluorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12027345.png)
![(5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027350.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027365.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone](/img/structure/B12027373.png)
![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B12027381.png)



![N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12027412.png)
